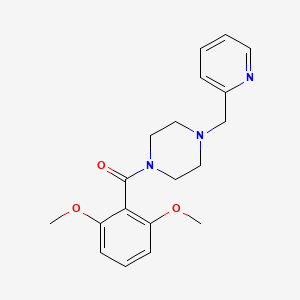

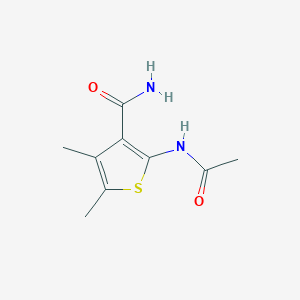

4,7-bis(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to butenyl and butynyl spacers via thioether linkages showcases a method relevant to the synthesis of complex quinolinedione derivatives. Two equivalents of an appropriate aldehyde and dimedone were utilized in a multicomponent reaction to produce the target products, demonstrating a versatile approach to synthesizing quinolinedione derivatives (Diab et al., 2022).

Molecular Structure Analysis

A detailed molecular structure analysis is provided through DFT and TD-DFT/PCM calculations, spectroscopic characterization, and NLO and NBO analyses of quinoline derivatives. These studies offer insights into the molecular geometry, electronic interactions, and stabilization energies, laying the groundwork for understanding the chemical and physical properties of quinolinedione derivatives (Wazzan et al., 2016).

Chemical Reactions and Properties

The synthesis of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to arene or heteroarene cores utilizing bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) as precursors indicates the chemical versatility of quinolinediones. These compounds are prepared via a multicomponent reaction, highlighting the chemical reactivity and potential for functionalization of quinolinediones (Diab et al., 2021).

Physical Properties Analysis

The study on novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones included single-crystal XRD analysis and DFT study, revealing the optimization of molecular structures and providing a comparison with experimental data. This research underscores the importance of understanding the physical properties, such as bond lengths and angles, for the development and application of quinolinedione derivatives (Patel et al., 2022).

Chemical Properties Analysis

The synthesis and crystal structure analysis of 8-(2,3-Dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline provides insight into the chemical properties of related quinolinedione compounds. X-ray analysis reveals the conformation of the molecular structure, which is crucial for understanding the chemical behavior and potential applications of these compounds (Wang et al., 2009).

Aplicaciones Científicas De Investigación

Electrochromic Materials : Research by Xu et al. (2016) explored electrochromic polymers that include a structure similar to the compound . These polymers, which incorporate dialkoxythiophene and quinoxaline units, demonstrate potential for advanced electrochromic applications due to their quick response times and long-term switching stabilities (Xu et al., 2016).

Photoluminescent Materials : The study by Sierra and Lahti (2004) investigated photoluminescent properties of materials structurally similar to the compound, focusing on oligo-polyphenylenevinylene copolymers. These materials exhibit notable shifts in fluorescence upon changing from solution to solid states, indicating potential in photonic applications (Sierra & Lahti, 2004).

Organic Light-Emitting Diodes (OLEDs) : Yin et al. (2016) synthesized quinoxaline-containing compounds as electron transport materials for OLEDs. These materials, including variations with pyridylphenyl quinoxaline, showed high performance in blue phosphorescent OLEDs, demonstrating the utility of quinoxaline derivatives in electronic applications (Yin et al., 2016).

Electrochemical and Photophysical Properties : Research on rhenium(I) carbonyls incorporating quinoxaline ligands, as detailed by Yoblinski et al. (1992), revealed insights into the electrochemical and photophysical behaviors of these complexes. Such studies contribute to the understanding of metal-ligand interactions and their applications in various fields of chemistry (Yoblinski et al., 1992).

Intramolecular Hydrogen Bonds in Proton Sponges : The study by Horbatenko and Vyboishchikov (2011) investigated intramolecular NHN hydrogen bonds in proton sponge cations, providing insights into proton behavior in complex molecular structures. This research aids in understanding proton transfer mechanisms in molecular systems (Horbatenko & Vyboishchikov, 2011).

Rhodium-Catalyzed Asymmetric Hydrogenation : A study by Imamoto et al. (2012) on phosphine ligands, including quinoxaline-based ligands, focused on their use in rhodium-catalyzed asymmetric hydrogenation. This has implications for synthesizing chiral pharmaceutical ingredients, showcasing the application of quinoxaline derivatives in catalysis (Imamoto et al., 2012).

Organic Field-Effect Transistors : Research by Ortiz et al. (2009) on aromatic quaterthiophenes and their quinoidal derivatives highlights their use in organic field-effect transistors. This demonstrates the potential of quinoxaline and related structures in semiconducting and electronic device applications (Ortiz et al., 2009).

Propiedades

IUPAC Name |

4,7-bis(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO6/c1-29-20-7-5-14(11-22(20)31-3)16-9-18-25(19(27)10-16)17(13-24(28)26-18)15-6-8-21(30-2)23(12-15)32-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNHLPXPLCZRBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5512115.png)

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5512120.png)

![2-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5512122.png)

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)

![4-methyl-1-[3-(1-naphthyl)acryloyl]piperidine](/img/structure/B5512146.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)

![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)

![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)

![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)